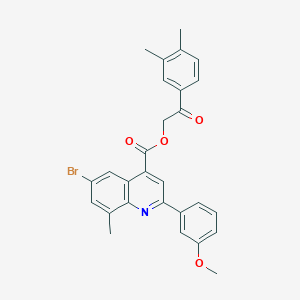
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the bromo, methoxy, and methyl groups through various substitution reactions. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a wide range of functionalized quinolines.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxindole-1-carboxamides: These compounds share a similar core structure and have been studied for their analgesic and anti-inflammatory properties.
Fluorinated Biaryl Derivatives: These compounds are used in various chemical reactions and have applications in material science.
Uniqueness
What sets 2-(3,4-Dimethylphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C28H24BrNO4 |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C28H24BrNO4/c1-16-8-9-20(10-17(16)2)26(31)15-34-28(32)24-14-25(19-6-5-7-22(12-19)33-4)30-27-18(3)11-21(29)13-23(24)27/h5-14H,15H2,1-4H3 |
Clé InChI |
BDFRZGURZGGLDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC(=CC=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
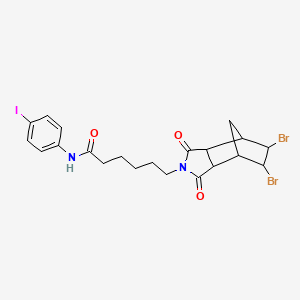
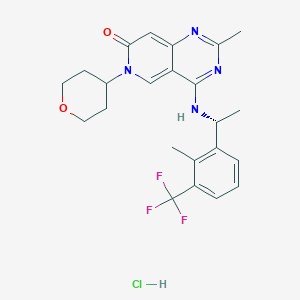

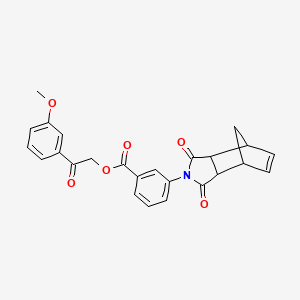
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
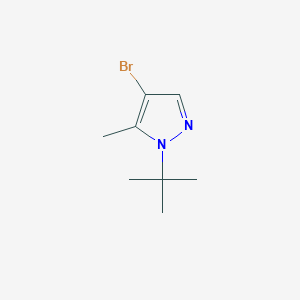
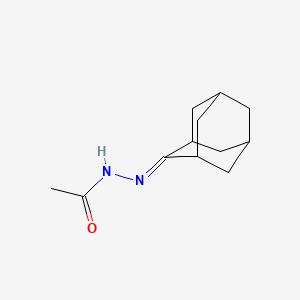
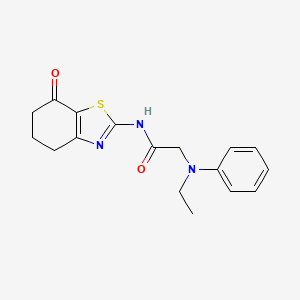
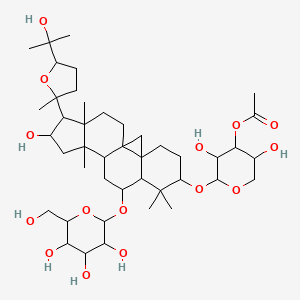
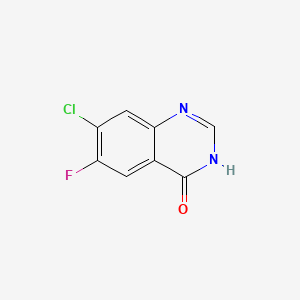
![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)
![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
